molecular formula C22H19ClN2O3 B5213432 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5213432
M. Wt: 394.8 g/mol
InChI Key: GDQRIMDLFSTATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been found to have various biochemical and physiological effects, making it a subject of interest for scientific research applications.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. This, in turn, can result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as mentioned earlier. It has also been found to improve cognitive function in animal models, potentially through its ability to increase acetylcholine levels in the brain. Additionally, it has been found to have anxiolytic and antidepressant effects in animal models, potentially through its ability to modulate the levels of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential for use in the development of new cancer treatments, Alzheimer's disease treatments, and psychiatric disorder treatments. Additionally, it has been found to have relatively low toxicity in animal models, making it a potentially safe compound to work with. However, one limitation of using this compound is its relatively low yield in synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further research could be done to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chloroaniline and 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have various scientific research applications. It has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use as a treatment for Alzheimer's disease, as it has been found to improve cognitive function in animal models. Additionally, it has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-27-19-12-7-14(13-20(19)28-2)21-24-18-6-4-3-5-17(18)22(26)25(21)16-10-8-15(23)9-11-16/h3-13,21,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRIMDLFSTATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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